molecular formula C13H16N2O B8383034 2-(Diallylamino)-1-(3-pyridyl)ethanone

2-(Diallylamino)-1-(3-pyridyl)ethanone

Cat. No.: B8383034
M. Wt: 216.28 g/mol
InChI Key: HCQXULRWEPVBHP-UHFFFAOYSA-N
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Description

2-(Diallylamino)-1-(3-pyridyl)ethanone is a chemical compound featuring a pyridine ring, an ethanone group, and a diallylamino side chain. Pyridinyl ethanone derivatives are recognized as versatile building blocks or intermediates in the synthesis of various pharmacologically active molecules . The pyridine nucleus is a prevalent structural unit in FDA-approved drugs, with applications spanning infectious diseases, inflammation, nervous system disorders, and oncology . The specific substitution pattern of this compound suggests its potential value in organic synthesis and materials science, where the diallylamino group could serve as a handle for further functionalization or polymerization. Research Applications and Value: This compound is primarily utilized in research and development as a key synthetic intermediate. Its molecular structure makes it a candidate for creating diverse heterocyclic systems, which are core structures in many agrochemicals and pharmaceuticals . In medicinal chemistry, similar pyridine derivatives have been investigated for their potential as kinase inhibitors, targeting enzymes such as anaplastic lymphoma kinase (ALK) and ROS1, which are relevant in cancer research . Furthermore, the compound's structure aligns with those used in developing coordination compounds with metals, which have applications in materials science, catalysis, and the study of photoluminescent properties . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Refer to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]-1-pyridin-3-ylethanone

InChI

InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)11-13(16)12-6-5-7-14-10-12/h3-7,10H,1-2,8-9,11H2

InChI Key

HCQXULRWEPVBHP-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridyl-Ethanone Backbones

(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
  • Structure: Features a conjugated enone system with a dimethylamino group.
  • Properties : Higher polarity due to the α,β-unsaturated ketone, enhancing reactivity in Michael addition reactions.
  • Applications : Used as a precursor for heterocyclic synthesis.
  • Source: CAS No. 55314-16-4 .
1-(3-Pyridyl)-2-(4-oxanyl)ethan-1-one
  • Structure : Contains a tetrahydrofuran-derived oxanyl group.
  • Synthesis : Synthesized via alkylation of 3-acetylpyridine intermediates, followed by oxime formation and reduction .
  • Pharmacology : Intermediate in the synthesis of TC-1698 and TC-1709, which exhibit high affinity (Ki = 0.78–2.5 nM) for α4β2 nicotinic acetylcholine receptors .
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • Structure: Includes a nitrosamine chain linked to the pyridyl-ethanone core.
  • Toxicity: A potent tobacco-specific carcinogen, inducing nasal, liver, and lung tumors in F344 rats at 3.4 mmol doses .
  • Key Difference: The nitroso group in NNK confers carcinogenicity, absent in 2-(diallylamino)-1-(3-pyridyl)ethanone .

Substituted Ethanones with Heterocyclic Moieties

JWH-250 (1-(1-Pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone)
  • Structure : Combines indole and methoxyphenyl groups.
  • Properties: Psychoactive cannabinoid receptor agonist; detected via GC-FTIR .
  • Comparison : Unlike the pyridyl focus in the target compound, JWH-250’s indole core targets CB1/CB2 receptors .
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone
  • Structure: Fluorophenyl and cyclohexylamino substituents.
  • pyridyl) .

Methoxy/Methyl-Substituted Pyridyl Ethanones

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
  • Structure : Methoxy and methyl groups on the pyridine ring.
  • Properties : Altered electronic effects influence solubility and metabolic stability.
  • Source : Catalog of Pyridine Compounds .
1-(2,5,6-Trimethoxypyridin-3-yl)ethanone
  • Structure : Trimethoxy substitution enhances steric bulk and lipophilicity.
  • Applications: Potential use in drug design for CNS targets due to improved blood-brain barrier penetration .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity/Applications Toxicity Profile Source
This compound Pyridyl-ethanone Diallylamino Synthetic intermediate Not reported
NNK Pyridyl-butanone Nitrosamino Carcinogen (nasal, liver, lung tumors) High
TC-1698/TC-1709 precursors Pyridyl-ethanone-oxanyl Oxanyl Nicotinic receptor ligands (Ki < 3 nM) Low (therapeutic)
JWH-250 Indole-ethanone Methoxyphenyl Cannabinoid agonist Psychoactive
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone Fluorophenyl-ethanone Cyclohexylamino R&D chemical Hazardous (restricted)

Preparation Methods

Nucleophilic Amination of 1-(3-Pyridyl)ethanone

The primary synthetic route involves the nucleophilic amination of 1-(3-pyridyl)ethanone with diallylamine. This reaction proceeds via a two-step mechanism:

  • Deprotonation of Diallylamine : In the presence of a base such as sodium hydride (NaH) or triethylamine (Et₃N), diallylamine undergoes deprotonation to generate a reactive amide ion.

  • Nucleophilic Attack on the Carbonyl Group : The amide ion attacks the electrophilic carbonyl carbon of 1-(3-pyridyl)ethanone, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water yields the final product.

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Optimal yields are achieved at 60–80°C, balancing reaction kinetics and byproduct formation.

Alternative Methods: Reductive Amination

An alternative approach employs reductive amination using 1-(3-pyridyl)ethanone and diallylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method is advantageous for substrates sensitive to strong bases, though it requires stringent control of pH (6–7) to minimize side reactions.

Industrial-Scale Optimization Strategies

Solvent Systems and Catalysis

Industrial protocols prioritize solvent mixtures to enhance efficiency. For example, combining toluene with dimethyl sulfoxide (DMSO) in a 9:1 ratio improves substrate solubility while reducing side reactions. Catalytic systems, such as p-toluenesulfonic acid (p-TsOH), accelerate the reaction without requiring stoichiometric bases, simplifying purification.

Bromination as an Intermediate Step

Patent data reveal that bromination of precursor ketones, such as 1-cyclopropyl-2-(2-fluorophenyl)ethanone, can be adapted for analogous compounds. Using bromine (Br₂) in methanol at 0–5°C minimizes dibromination byproducts, achieving >95% purity.

Purification and Characterization

Crystallization and Chromatography

Post-synthesis purification involves:

  • Recrystallization : Ethanol or acetone as solvents yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves residual impurities.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm the absence of unreacted diallylamine (δ 5.8–5.2 ppm for allylic protons) and validate the pyridyl group (δ 8.5–7.2 ppm).

  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 230.1 [M+H]⁺ align with the theoretical molecular formula C₁₃H₁₆N₂O.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or oxidation of the pyridyl ring, are mitigated by:

  • Controlled Stoichiometry : Limiting diallylamine to 1.1 equivalents reduces polyalkylation.

  • Inert Atmosphere : Conducting reactions under nitrogen or argon prevents oxidation.

Scalability Issues

Transitioning from lab-scale to industrial production requires:

  • Continuous Flow Reactors : Enhance heat transfer and mixing efficiency.

  • Solvent Recycling : Toluene and DMSO are reclaimed via distillation, reducing costs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Diallylamino)-1-(3-pyridyl)ethanone, and what experimental parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with diallylamino precursors under reflux conditions. For analogous ethanone derivatives, dichloromethane or ethanol are preferred solvents, and acid catalysts (e.g., H₂SO₄) are used to drive the reaction . Temperature control (e.g., 60–80°C) and reaction time (3–5 hours) are critical to minimize side products. Yield optimization often requires iterative adjustments of molar ratios and catalyst loading .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural validation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to assign proton and carbon environments, particularly the pyridyl and diallylamino groups. Mass Spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical data, as demonstrated for structurally similar ethanone derivatives .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity. Thin-Layer Chromatography (TLC) monitors reaction progress, and Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the diallylamino group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The diallylamino moiety’s electron-donating nature enhances nucleophilicity at the ethanone carbonyl, facilitating reactions like alkylation or arylations. Steric hindrance from the diallyl group may require bulky ligands in catalytic systems (e.g., palladium-based catalysts). Comparative studies with less hindered analogs (e.g., dimethylamino derivatives) can isolate steric effects .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping signals) are addressed via 2D NMR (COSY, HSQC) or isotopic labeling. For conflicting crystallographic data, DFT calculations model bond angles/energies to validate experimental results, as seen in pyridyl-ethanone derivatives .

Q. How can computational methods predict biological activity or binding interactions?

  • Methodological Answer : Molecular docking simulates interactions with target proteins (e.g., kinases), using the pyridyl group as a hydrogen-bond acceptor. QSAR models correlate structural features (e.g., logP, polar surface area) with activity data from analogs. For example, trifluoromethyl-substituted pyridyl ethanones show enhanced bioavailability in related studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scalability issues arise from side reactions (e.g., polymerization of diallylamino groups). Flow chemistry improves heat/mass transfer for large batches. Chiral resolution via HPLC with chiral columns or asymmetric catalysis (e.g., chiral auxiliaries) preserves enantiopurity, as reported for piperidine-ethanone hybrids .

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